2-Nitro-1-propanol

説明

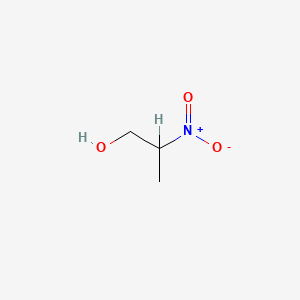

Structure

3D Structure

特性

IUPAC Name |

2-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNWBUOSTLGPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863052 | |

| Record name | 2-Nitropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Nitro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2902-96-7 | |

| Record name | 2-Nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitropropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Nitro-1-propanol via the Henry Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-nitro-1-propanol, a valuable building block in organic synthesis, through the Henry (nitroaldol) reaction. This document details the underlying reaction mechanism, offers a comparative analysis of various experimental protocols, and presents detailed methodologies for its synthesis.

Introduction to the Henry Reaction

The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] This reaction, also known as the nitroaldol reaction, yields β-nitro alcohols, which are versatile intermediates that can be readily converted into other valuable functional groups such as β-amino alcohols, nitroalkenes, and α-nitro ketones.[1][4] The reaction commences with the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to yield the final β-nitro alcohol product.[1][3][5] All steps in the Henry reaction are reversible.[1]

Reaction Mechanism

The synthesis of this compound from nitroethane and formaldehyde proceeds via the following mechanism:

Caption: Mechanism of the Henry reaction for this compound synthesis.

Experimental Protocols & Quantitative Data

Several methodologies for the synthesis of this compound have been reported, employing various catalysts and reaction conditions. Below are detailed experimental protocols derived from the literature, followed by a comparative table of quantitative data.

Experimental Methodologies

Protocol 1: Calcium Oxide Catalyzed Synthesis

This protocol is adapted from a patented procedure for the preparation of this compound.[6]

-

Preparation of Catalyst Suspension: Prepare a suspension of 33 grams of calcium oxide in 800 ml of water in a suitable reaction vessel.

-

Addition of Reactants: Prepare a mixture of 75 g of nitroethane, 75 ml of 37% formaldehyde, and 30 ml of methanol. Add this mixture to the calcium oxide suspension while maintaining the temperature at approximately 25°C.

-

Reaction: Agitate the reaction mixture for 15 minutes.

-

Workup: Drop the reaction mixture into 100 ml of water through which carbon dioxide is being sparged. Continue sparging for 15 minutes, then pass air through the mixture for 15 minutes.

-

Purification: Filter the mixture and pass it through an ion-exchange column. Concentrate the filtrate at 15 mm Hg at a temperature of 65°C. The final product, this compound, is then distilled at a pressure of 0.5-1 mm Hg over a temperature range of 74-84°C.

Protocol 2: Potassium Carbonate Catalyzed Synthesis

This method offers a simpler alternative without the need for calcium oxide or ion-exchange columns.[6]

-

Reactant Mixture: In a suitable flask, combine 40.54 grams of formalin (37% formaldehyde) and 37 grams of nitroethane.

-

Catalyst Addition: Immediately add 30 milliliters of a 30% potassium carbonate solution to the mixture.

-

Reaction: Rapidly stir the entire mixture at room temperature for 2 hours. A cold-water bath may be necessary to maintain the ambient temperature.

-

Purification: The product can be isolated from the reaction mixture, likely through extraction and subsequent distillation, although specific details are not provided in the source.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Protocol 1: Calcium Oxide | Protocol 2: Potassium Carbonate |

| Reactant 1 | Nitroethane (75 g) | Nitroethane (37 g) |

| Reactant 2 | 37% Formaldehyde (75 ml) | 37% Formaldehyde (40.54 g) |

| Catalyst | Calcium Oxide (33 g) | 30% Potassium Carbonate (30 ml) |

| Solvent | Water (800 ml), Methanol (30 ml) | Water (in K₂CO₃ solution) |

| Temperature | ~25°C | Room Temperature |

| Reaction Time | 15 minutes | 2 hours |

| Yield | 58-61% | Not explicitly stated |

General Experimental Workflow

The synthesis of this compound via the Henry reaction generally follows the workflow illustrated below.

Caption: General experimental workflow for this compound synthesis.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation.[6] The boiling point of this compound is reported to be 79-80°C at 5 mm Hg and 74-84°C at 0.5-1 mm Hg.[6][7] For characterization, techniques such as gas chromatography (GC) can be employed to assess the purity of the final product.[8] Spectroscopic methods like NMR and IR would provide structural confirmation.

Conclusion

The Henry reaction provides a reliable and effective method for the synthesis of this compound from readily available starting materials, nitroethane and formaldehyde. The choice of base catalyst and reaction conditions can be tailored to optimize yield and simplify the purification process. The resulting β-nitro alcohol is a versatile intermediate for the synthesis of a variety of more complex molecules, making this reaction a valuable tool for researchers in organic chemistry and drug development.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. name-reaction.com [name-reaction.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. youtube.com [youtube.com]

- 6. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 2902-96-7 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-1-propanol

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound (CAS No: 2902-96-7). It is intended for researchers, scientists, and professionals in drug development who require detailed technical data. This document includes tabulated physical and chemical properties, detailed experimental protocols for its synthesis, and visualizations of its chemical utility and biological interactions.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its core structure consists of a propane chain with a hydroxyl (-OH) group on the first carbon and a nitro (-NO₂) group on the second, creating a chiral center at C2.[1] This combination of functional groups imparts unique solubility, reactivity, and biological characteristics to the molecule.

General and Physical Properties

The key physical and chemical identifiers for this compound are summarized in the tables below for quick reference.

Table 1: General Identifiers for this compound

| Identifier | Value |

| CAS Number | 2902-96-7 |

| Molecular Formula | C₃H₇NO₃[1] |

| Molecular Weight | 105.09 g/mol [2] |

| Synonyms | 2-Nitropropanol, 1-Propanol, 2-nitro-, 2NPOH[2] |

| InChI Key | PCNWBUOSTLGPMI-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)--INVALID-LINK--[O-][1][2] |

Table 2: Tabulated Physicochemical Data

| Property | Value | Conditions |

| Boiling Point | 72-74 °C[3] | at 1 mmHg |

| 99 °C[4] | at 760 mmHg (Standard Pressure) | |

| Melting Point | -20 °C (estimate)[1][4] | |

| Density | 1.185 g/mL[3] | at 25 °C |

| Refractive Index (n²⁰/D) | 1.439[5] | at 20 °C |

| Flash Point | 100-101 °C (212-213.8 °F)[6] | Closed Cup |

| Vapor Pressure | 0.021 mmHg[4] | at 25 °C |

| Water Solubility | Slightly soluble / Partly miscible[3][4][7] | |

| Organic Solvent Solubility | Readily soluble in ethanol and ethyl acetate[1] | |

| pKa | 7.36 ± 0.13 (Predicted)[8] |

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of an alcohol is characterized by a prominent, broad absorption band for the O-H stretch, typically in the 3300-3400 cm⁻¹ region.[9] A strong C-O stretching absorption is also expected around 1050 cm⁻¹.[10] The nitro group (NO₂) will exhibit strong characteristic absorptions, with an asymmetric stretch around 1545 cm⁻¹ and a symmetric stretch near 1375 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The hydroxyl proton (-OH) typically appears as a broad singlet.[11] The protons on the carbon bearing the hydroxyl group (-CH₂OH) are deshielded and would appear further downfield.[11] The methine proton (-CH) and the methyl protons (-CH₃) will show characteristic chemical shifts and splitting patterns based on their neighboring protons.[12]

-

Mass Spectrometry (MS) : In mass spectrometry, alcohols commonly undergo fragmentation through two main pathways: alpha-cleavage and dehydration (loss of water).[11] For this compound, alpha-cleavage would involve the breaking of the C1-C2 bond. The loss of the nitro group is another likely fragmentation pathway.[13]

Experimental Protocols

Synthesis via Henry Reaction

The most common method for synthesizing this compound is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of nitroethane with formaldehyde.[1][14]

Reaction: Nitroethane + Formaldehyde → this compound

Detailed Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of a base catalyst, such as calcium oxide (33 g) in water (800 mL).[14] Alternatively, a basic catalyst like potassium carbonate or sodium hydroxide can be used in an aqueous or alcoholic solvent.[10][14]

-

Reactant Addition : Prepare a mixture of nitroethane (75 g) and 37% formaldehyde solution (75 mL).[14] Add this mixture slowly to the basic suspension while stirring vigorously. Maintain the reaction temperature at approximately 25 °C, using an ice bath if necessary to control any exotherm.[14]

-

Reaction Monitoring : Stir the mixture continuously for a set period, typically ranging from 15 minutes to several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of reactants.[3][10]

-

Workup and Neutralization : After the reaction is complete, neutralize the mixture. One method involves sparging carbon dioxide gas through the solution to precipitate the calcium catalyst as calcium carbonate.[14] Alternatively, an acid can be added to neutralize the base catalyst to a pH of approximately 4.3.[15][16]

-

Isolation and Purification : Filter the mixture to remove any solid precipitates. The filtrate is then concentrated under reduced pressure to remove water and other volatile components. The crude this compound is then purified by vacuum distillation, typically collected at 72-84 °C under 0.5-1 mmHg pressure.[14][17]

Caption: Synthesis and purification workflow for this compound.

Chemical Reactivity and Biological Activity

Key Chemical Reactions

The functional groups of this compound allow for several important chemical transformations.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine using various reducing agents, such as catalytic hydrogenation, to form 2-amino-1-propanol, a valuable chiral building block in pharmaceutical synthesis.[1][15]

-

Esterification : The hydroxyl group can undergo esterification reactions. For example, it can react with phthalic anhydride to form 2-nitro-1-propyl phthalate, which can then be pyrolyzed to synthesize 2-nitropropene.[17]

-

Intermediate in Synthesis : It serves as a precursor in the synthesis of more complex molecules, including 2,2,2-trinitroethyl ethers.[3]

Caption: Chemical utility of this compound as a synthetic intermediate.

Biological and Antimicrobial Activity

This compound has been investigated for its significant biological activities, primarily as an antimicrobial agent and a modulator of microbial ecosystems.

-

Inhibition of Methanogenesis : It is a potent inhibitor of methane production by microorganisms in in vitro ruminal fermentation.[1][3] This makes it a candidate for use as an animal feed additive to reduce greenhouse gas emissions from livestock.

-

Antimicrobial Properties : The compound exhibits bactericidal activity against several food-borne pathogens, including Salmonella Typhimurium, Escherichia coli O157:H7, and Enterococcus faecalis.[18][19] Studies have shown that its inhibitory effects are enhanced under aerobic and acidic conditions.[18][19] This suggests its potential use as an antimicrobial supplement to reduce pathogen carriage in food-producing animals.

Caption: Inhibitory effects of this compound on microbial populations.

Safety and Handling

-

Stability : this compound is considered stable under standard conditions.[7] However, it should be stored in a cool, dry, well-ventilated area away from heat, flames, and ignition sources.[7][20]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Handling : Use appropriate personal protective equipment (PPE), including gloves and eye protection. If inhaled, move the person to fresh air. In case of skin contact, wash thoroughly with soap and water.[21]

-

Fire Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires. Combustion may produce toxic nitrogen oxides (NOx) and carbon oxides.[21]

References

- 1. Buy this compound | 2902-96-7 [smolecule.com]

- 2. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2902-96-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound [stenutz.eu]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2902-96-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. benchchem.com [benchchem.com]

- 16. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Inhibitory activity of 2-nitropropanol against select food-borne pathogens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 21. chemicalbook.com [chemicalbook.com]

"2-Nitro-1-propanol molecular structure and stereoisomerism"

An In-depth Technical Guide to 2-Nitro-1-propanol: Molecular Structure and Stereoisomerism

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the molecular architecture and stereochemical nature of organic compounds is paramount. This document provides a detailed examination of this compound, a versatile nitro alcohol with applications in various chemical syntheses.

Molecular Structure and Identification

This compound is an organic compound featuring a three-carbon propanol backbone substituted with a nitro group. Its systematic IUPAC name is 2-nitropropan-1-ol.[1] The molecule consists of a primary alcohol (-CH₂OH) at position C1 and a nitro group (-NO₂) at position C2.[2] This arrangement of functional groups is key to its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-nitropropan-1-ol[1] |

| CAS Number | 2902-96-7 |

| Molecular Formula | C₃H₇NO₃[1] |

| Molecular Weight | 105.09 g/mol |

| Canonical SMILES | CC(CO)--INVALID-LINK--[O-][1] |

| InChI Key | PCNWBUOSTLGPMI-UHFFFAOYSA-N |

The presence of the electron-withdrawing nitro group significantly influences the molecule's polarity and reactivity.[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild odor.[2] It exhibits limited solubility in water but is soluble in many organic solvents.[2][3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 72-74 °C at 1 mmHg[3] |

| Density | 1.185 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.439 |

| Flash Point | 101 °C (213.8 °F) - closed cup |

| Water Solubility | Slightly soluble[3] |

Stereoisomerism: The Chiral Nature of this compound

A critical aspect of this compound's molecular structure is its chirality. The carbon atom at the second position (C2) is bonded to four different substituent groups: a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), a nitro group (-NO₂), and a hydrogen atom. This makes C2 a chiral center, also known as a stereocenter.[2]

Due to the presence of this single chiral center, this compound can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (R)-2-nitro-1-propanol and (S)-2-nitro-1-propanol. While possessing identical physical properties in an achiral environment (e.g., boiling point, density), enantiomers rotate plane-polarized light in equal but opposite directions. In chemical and biological systems, they can exhibit significantly different activities.

Typically, the synthesis of this compound via conventional methods, such as the Henry reaction, results in a racemic mixture—an equimolar mixture of both (R) and (S) enantiomers.[2] Consequently, the bulk material is optically inactive. The separation of these enantiomers, a process known as chiral resolution, is necessary for applications where stereochemical purity is required.

Since this compound contains only one stereocenter, it does not have diastereomers, which are stereoisomers that are not mirror images of each other and arise in molecules with two or more chiral centers.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Data available, typically showing signals for -CH₃, -CH, -CH₂OH, and -OH protons.[4][5] |

| ¹³C NMR | Data available, confirming the three distinct carbon environments.[1] |

| IR Spectroscopy | Characteristic peaks for O-H (alcohol, broad), C-H (aliphatic), and N=O (strong, asymmetric and symmetric stretches of the NO₂ group).[1] |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available for fragmentation analysis.[1] |

Experimental Protocols

Synthesis of this compound via the Henry Reaction

The most common method for synthesizing this compound is the Henry (or nitroaldol) reaction.[6] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (nitroethane) and an aldehyde (formaldehyde).[6][7]

Detailed Methodology:

-

Reaction Setup: A suspension of a base, such as calcium oxide (33 g), is prepared in water (800 mL) in a reaction vessel equipped with a stirrer and cooling system.[8]

-

Reagent Addition: A mixture of nitroethane (75 g), 37% formaldehyde (75 mL), and methanol (30 mL) is slowly added to the basic suspension while maintaining the temperature at approximately 25 °C.[8]

-

Reaction: The mixture is agitated vigorously for about 15 minutes to facilitate the reaction.[8]

-

Workup:

-

The reaction mixture is added to water (100 mL) and neutralized by bubbling carbon dioxide through the solution for 15 minutes. This precipitates the calcium catalyst as calcium carbonate.[8]

-

Air is then passed through the mixture for 15 minutes.[8]

-

The mixture is filtered to remove the solid precipitate. The filtrate may be passed through an ion-exchange column to remove any remaining inorganic ions.[8]

-

-

Purification:

General Protocol for Chiral Resolution

General Methodology:

-

Derivatization: The racemic this compound is reacted with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-α-methoxyphenylacetic acid) to form a mixture of diastereomeric esters.[9]

-

Separation: The resulting diastereomers, having different physical properties, are separated using techniques such as fractional crystallization or column chromatography.

-

Hydrolysis: The separated diastereomers are then hydrolyzed to cleave the ester bond, yielding the individual (R) and (S) enantiomers of this compound, which can be purified. The chiral auxiliary can often be recovered and reused.

This technical guide provides a foundational understanding of the molecular structure, stereoisomerism, and key experimental considerations for this compound, serving as a valuable resource for its application in scientific research and development.

References

- 1. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2902-96-7 [smolecule.com]

- 3. This compound | 2902-96-7 [chemicalbook.com]

- 4. This compound(2902-96-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]

Spectroscopic Analysis of 2-Nitro-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-1-propanol, a valuable nitroalkane alcohol intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This guide is intended to serve as a key resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 2902-96-7, Molecular Formula: C₃H₇NO₃, Molecular Weight: 105.09 g/mol ) are summarized in the tables below.[1] These data are crucial for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~4.6 | Multiplet | 1H | - | CH-NO₂ |

| b | ~3.8 | Multiplet | 2H | - | CH₂-OH |

| c | ~2.5 | Broad Singlet | 1H | - | OH |

| d | ~1.5 | Doublet | 3H | ~6.5 | CH₃ |

Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the experimental conditions.[2]

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~85 | CH-NO₂ |

| ~65 | CH₂-OH |

| ~18 | CH₃ |

Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for the hydroxyl and nitro groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3000-2850 | C-H stretch | Alkane (C-H) |

| 1550-1530 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |

| 1380-1360 (strong) | N-O symmetric stretch | Nitro (-NO₂) |

| 1050-1150 | C-O stretch | Alcohol (C-O) |

Sample preparation: Neat or as a thin film.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 105 | Low | [M]⁺ (Molecular Ion) |

| 75 | Moderate | [M - NO]⁺ |

| 59 | High | [M - NO₂]⁺ or [CH₃CHCH₂OH]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 31 | High | [CH₂OH]⁺ |

| 29 | Very High | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[1][4] The molecular ion peak at m/z 105 is often of low abundance due to the facile fragmentation of the nitro group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Procedure:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty ATR crystal.[5]

-

Sample Application: Place a small drop of neat this compound directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe.

-

Ionization:

-

Mass Analysis:

-

The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal that is proportional to the abundance of each ion.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Thermodynamic Properties of 2-Nitro-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-1-propanol (CAS No: 2902-96-7), a nitroalkanol, presents a unique chemical structure with a nitro group and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its antimicrobial properties have also garnered research interest. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available thermodynamic and physical data for this compound, outlines experimental protocols for the determination of key thermodynamic parameters, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Data

While extensive, experimentally determined thermodynamic data for this compound is not widely available in public literature, a compilation of its known physical properties and pointers to available thermodynamic data sources are presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₃ | [1][2][3][4][5] |

| Molecular Weight | 105.09 g/mol | [5] |

| Melting Point | -20 °C (estimate) | [6] |

| Boiling Point | 72-74 °C at 1 mmHg | |

| Density | 1.185 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.439 | |

| Flash Point | 101 °C (closed cup) | |

| Water Solubility | Slightly soluble | [6][7] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source |

| Ideal Gas Heat Capacity (Cp,gas) | Data may be available in subscription-based databases. | [8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data may be available in subscription-based databases. | [8] |

| Enthalpy of Formation (ΔfH°gas) | Data may be available in subscription-based databases. | [8] |

| Enthalpy of Vaporization (ΔvapH°) | Data may be available in subscription-based databases. | [8] |

Note: Specific values for thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and entropy for this compound are often found in specialized, subscription-based databases like the NIST/TRC Web Thermo Tables.[1][2][9]

Experimental Protocols

Detailed experimental protocols for the determination of the thermodynamic properties of this compound are not explicitly published. However, standard methodologies for similar organic compounds can be readily adapted.

Synthesis of this compound (Henry Reaction)

The synthesis of this compound is typically achieved via the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde.[10]

Materials:

-

Nitroethane

-

Formaldehyde (37% aqueous solution)

-

A base catalyst (e.g., potassium carbonate, calcium oxide)

-

Methanol

-

Sulfuric acid (for neutralization)

-

Water

-

Reaction flask with stirring

-

Cooling bath

Procedure:

-

A mixture of nitroethane, 37% formaldehyde solution, and methanol is prepared.

-

This mixture is added to a suspension of a base catalyst (e.g., calcium oxide) in water, while maintaining the temperature at approximately 25 °C with a cooling bath.

-

The reaction mixture is agitated for a set period, typically around 15 minutes.

-

The reaction is then quenched and neutralized by the addition of sulfuric acid.

-

The product, this compound, can then be isolated and purified by distillation under reduced pressure.

Determination of the Enthalpy of Combustion

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using bomb calorimetry.

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

This compound sample

-

Oxygen supply

-

Ignition system

-

Temperature measurement device (e-g., Beckmann thermometer)

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.

-

Sample Preparation: A known mass of this compound is placed in the sample holder within the bomb.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Calorimetry: The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded.

-

Ignition: The sample is ignited electrically, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter and its heat capacity. This value is then used to determine the enthalpy of combustion per mole of this compound. The standard enthalpy of formation can then be calculated using Hess's Law.

Visualizations

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound via the Henry Reaction.

Determination of Enthalpy of Formation

The logical relationship for determining the enthalpy of formation from experimental combustion data is outlined below.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound (CAS 2902-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 10. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 2-Nitro-1-propanol (CAS No. 2902-96-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Properties

2-Nitro-1-propanol, identified by the CAS number 2902-96-7, is an organic compound with the molecular formula C₃H₇NO₃.[1][2] It is characterized by a nitro group attached to the second carbon of a propanol chain.[1] This chemical is a colorless to pale yellow liquid and is soluble in water and organic solvents.[1]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO₃ | [1][2] |

| Molecular Weight | 105.09 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72-74 °C at 1 mmHg | [1][3][4][5] |

| Density | 1.185 g/mL at 25 °C | [1][3][5] |

| Refractive Index | 1.439 (n²⁰/D) | [1][3][5] |

| Melting Point | -20 °C (estimated) | [1] |

| Flash Point | 101 °C (closed cup) | [3] |

| Solubility | Slightly soluble in water | [4] |

| InChI Key | PCNWBUOSTLGPMI-UHFFFAOYSA-N | [3][5] |

| SMILES | CC(CO)--INVALID-LINK--=O | [3][5] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Henry reaction, also known as a nitroaldol reaction. This involves the reaction of nitroethane with formaldehyde in the presence of a basic catalyst.[1]

Synthesis of this compound via Henry Reaction

Principle: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In the synthesis of this compound, the alpha-carbon of nitroethane acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

Experimental Protocol:

-

Materials: Nitroethane, 37% formaldehyde (formalin), calcium oxide (or another basic catalyst like potassium carbonate), methanol, water, and sulfuric acid.[6]

-

Procedure:

-

Prepare a suspension of 33 grams of calcium oxide in 800 ml of water in a reaction vessel.[6]

-

Prepare a mixture of 75 g of nitroethane, 75 ml of 37% formaldehyde, and 30 ml of methanol.[6]

-

Slowly add the nitroethane-formaldehyde-methanol mixture to the calcium oxide suspension while maintaining the temperature at approximately 25 °C with agitation.[6]

-

Continue to agitate the reaction mixture for 15 minutes after the addition is complete.[6]

-

Neutralize the reaction mixture by adding sulfuric acid.[6]

-

The product, this compound, can then be isolated and purified, often by distillation under reduced pressure.[6] A reported yield for this method is 61%.[6]

-

Synthesis of 2-Nitropropene from this compound

This compound can be used as a precursor for the synthesis of other chemical compounds, such as 2-nitropropene.

Experimental Protocol:

-

Materials: this compound, phthalic anhydride.[7]

-

Procedure:

-

A mixture of this compound (0.50 mol) and phthalic anhydride (0.65 mol) is placed in a round-bottomed flask equipped for distillation.[7]

-

The flask is heated in an oil bath to 150°C under a vacuum of 110 mm Hg for 30 minutes until the phthalic anhydride melts and a homogenous solution is formed.[7]

-

The bath temperature is then raised to 180-185°C, and the product, 2-nitropropene, is distilled off with water.[7]

-

The lower organic layer of the distillate is separated, dried over anhydrous magnesium sulfate to yield 2-nitropropene.[7]

-

Applications and Biological Activity

This compound has been investigated for its antimicrobial properties and, most notably, its ability to inhibit methane production in ruminants, which has implications for reducing greenhouse gas emissions from livestock.[1][4][5]

Inhibition of Methane Production in Ruminants

Mechanism of Action: this compound inhibits methanogenesis in the rumen by targeting methanogenic archaea. The proposed mechanisms of action include:

-

Direct inhibition of methanogens: The compound directly affects the viability or metabolic activity of methanogenic microorganisms.[3][8]

-

Inhibition of key enzymes: It is suggested that this compound inhibits the activity of methyl-coenzyme M reductase (MCR), a key enzyme in the methanogenesis pathway.[8]

-

Reduction of coenzymes: The compound has been shown to decrease the levels of coenzymes F420 and F430, which are essential for the methane production process.[1][4]

-

Downregulation of gene expression: It can reduce the expression of the mcrA gene, which codes for a subunit of the MCR enzyme.[1][4]

Experimental Protocol for In Vitro Rumen Fermentation:

-

Rumen Fluid Collection: Rumen liquor is collected from cannulated animals (e.g., Holstein dairy cows).[1][4]

-

Substrate: A hay-rich substrate, such as a mixture of alfalfa hay and maize meal, is used to simulate the diet of ruminants.[1][4]

-

Incubation:

-

Analysis:

-

Methane Production: The amount of methane produced in the headspace of the incubation vessels is measured, often using gas chromatography.

-

Volatile Fatty Acids (VFAs): The concentrations of VFAs such as acetate, propionate, and butyrate in the culture fluid are analyzed to assess the effects on overall rumen fermentation.[1][4]

-

Microbial Analysis: Real-time PCR can be used to quantify the abundance of total methanogens and specific methanogenic orders, as well as the expression of the mcrA gene.[1][4]

-

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various food-borne pathogens.

Experimental Protocol for Antimicrobial Susceptibility Testing:

-

Method: A common method to assess antimicrobial activity is the agar dilution method.

-

Procedure:

-

A series of agar plates containing different concentrations of this compound are prepared.

-

Standardized inoculums of the target microorganisms (e.g., Escherichia coli, Salmonella Typhimurium, Listeria monocytogenes) are inoculated onto the surface of the agar plates.[3]

-

The plates are incubated under appropriate conditions for the specific microorganisms.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[9]

-

Visualizations

Proposed Mechanism of Methane Inhibition

The following diagram illustrates the proposed mechanisms by which nitrocompounds, including this compound, inhibit methanogenesis in the rumen.

Caption: Proposed mechanisms of methanogenesis inhibition by this compound in the rumen.

Experimental Workflow for In Vitro Methane Inhibition Assay

The following diagram outlines the typical workflow for an in vitro experiment to evaluate the effect of this compound on methane production.

Caption: Workflow for in vitro evaluation of this compound's effect on methanogenesis.

Safety Information

This compound is considered a hazardous substance.[7] It is harmful if swallowed, and accidental ingestion may cause serious health damage.[7] The substance and its metabolites may bind to hemoglobin, leading to methemoglobinemia, a condition that impairs oxygen transport in the blood.[7] It is combustible and can emit poisonous and corrosive fumes upon combustion.[7] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[10] It should be stored in a dry, cool, and well-ventilated place in tightly sealed containers.[10]

References

- 1. The inhibitory action mode of nitrocompounds on in vitro rumen methanogenesis: a comparison of nitroethane, 2-nitroethanol and this compound | Semantic Scholar [semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. Roles of Nitrocompounds in Inhibition of Foodborne Bacteria, Parasites, and Methane Production in Economic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rumen Methanogenesis, Rumen Fermentation, and Microbial Community Response to Nitroethane, 2-Nitroethanol, and this compound: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

"2-Nitro-1-propanol solubility in water and organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitro-1-propanol in water and various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a standardized experimental protocol for determining precise solubility values.

Quantitative Solubility Data

Extensive searches of scientific databases and chemical reference materials did not yield specific quantitative solubility data for this compound. The compound is consistently described qualitatively. This information is summarized in the table below.

| Solvent | CAS Number | Formula | Solubility Description | Citation |

| Water | 7732-18-5 | H₂O | Slightly soluble | [1][2][3][4][5] |

| Ethanol | 64-17-5 | C₂H₅OH | Readily soluble | [6] |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Readily soluble | [6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, adapted from the widely accepted shake-flask method. This method is suitable for generating precise quantitative solubility data.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, ethyl acetate)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot using a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining this compound is measured.

-

Spectroscopic/Chromatographic Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted solution using a suitable analytical technique (UV-Vis, HPLC, or GC) to determine the concentration of this compound.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Solubility Relationships

The following diagram illustrates the general solubility characteristics of this compound based on the principles of "like dissolves like." The polarity of the solvent plays a key role in its ability to dissolve this polar nitroalcohol.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 2902-96-7 [chemicalbook.com]

- 5. This compound | 2902-96-7 [chemicalbook.com]

- 6. Buy this compound | 2902-96-7 [smolecule.com]

The Advent and Evolution of Nitro Alcohols: A Cornerstone of Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of nitro alcohols, a class of compounds that has become indispensable in modern organic synthesis. From their initial discovery in the late 19th century to their current applications in the stereocontrolled synthesis of complex pharmaceuticals, this document provides a comprehensive overview for professionals in the chemical and biomedical sciences. The core of this guide focuses on the seminal Henry reaction, its subsequent advancements, detailed experimental protocols, and the biological implications of these versatile molecules.

A Historical Perspective: The Genesis of Nitro Alcohol Chemistry

The journey of nitro alcohols in organic chemistry is a compelling narrative of discovery and innovation, stretching from the late 19th century to the forefront of modern asymmetric catalysis.[1] These bifunctional molecules, characterized by the presence of a hydroxyl group and a nitro group on adjacent carbon atoms, have emerged as versatile building blocks, enabling the construction of complex molecular architectures and playing a crucial role in the synthesis of pharmaceuticals and other biologically active compounds.[1] At the heart of their story lies the venerable Henry reaction, a carbon-carbon bond-forming reaction that has been refined and reimagined for over a century.[1]

The formal discovery of β-nitro alcohols is credited to the Belgian chemist Louis Henry in 1895.[1][2] Intrigued by the acidic nature of the α-protons of nitroalkanes, Henry explored their reactivity with aldehydes and ketones in the presence of a base.[1][2] This led to the development of what is now known as the Henry reaction, or the nitroaldol reaction.[1][2] This seminal work laid the foundation for the entire field of nitro alcohol chemistry.[1] There is no significant evidence of the isolation or synthesis of nitro alcohols prior to Henry's 1895 publication.[1]

The fundamental transformation of the Henry reaction involves the deprotonation of a nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[1][2] All steps of the Henry reaction are reversible.[2]

For decades, the Henry reaction remained a reliable method for the synthesis of racemic or diastereomeric mixtures of nitro alcohols. A major breakthrough in the history of the Henry reaction was the development of asymmetric variants, allowing for the stereocontrolled synthesis of chiral nitro alcohols.[1] The first notable success in this area was reported in 1992 by Shibasaki and co-workers, who utilized a lanthanum-binaphthol complex as a chiral catalyst.[1] This pioneering work opened the floodgates for the development of a vast arsenal of catalytic systems for the enantioselective Henry reaction, which can be broadly categorized into chiral metal complexes and organocatalysts.[1]

The Henry Reaction: Mechanism and Modern Methodologies

The Henry reaction is a classic carbon-carbon bond formation reaction that combines a nitroalkane and an aldehyde or ketone in the presence of a base to form β-nitro alcohols.[2] This reaction is also referred to as a nitroaldol reaction.[2]

General Reaction Mechanism

The reaction begins with the deprotonation of the nitroalkane at the α-carbon position by a base, forming a nitronate.[2] The nitronate then attacks the carbonyl carbon of the aldehyde or ketone.[2] The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base to give the final β-nitro alcohol product.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below, offering practical guidance for the synthesis of nitro alcohols.

Protocol 1: General Synthesis of a β-Nitro Alcohol via the Henry Reaction

This protocol describes a general procedure for the synthesis of a β-nitro alcohol using a simple base catalyst.

-

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Nitroalkane (1.2 eq)

-

Base (e.g., Triethylamine, 0.2 eq)

-

Solvent (e.g., Isopropanol)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone in the chosen solvent.

-

Add the nitroalkane to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the base dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: Asymmetric Henry Reaction using a Chiral Bifunctional Thiourea Catalyst

This protocol outlines the synthesis of a chiral β-nitro alcohol using an organocatalyst.

-

Materials:

-

Chiral bifunctional thiourea catalyst (e.g., 10 mol%)

-

Aromatic aldehyde (1.0 eq)

-

Nitromethane (5.0 eq)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry flask, add the chiral thiourea catalyst and the aromatic aldehyde.

-

Add anhydrous toluene and stir the mixture at room temperature.

-

Add nitromethane to the solution.

-

Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data on Nitro Alcohol Synthesis

The efficiency and stereoselectivity of the Henry reaction are highly dependent on the choice of catalyst, substrates, and reaction conditions. The following tables summarize quantitative data from various studies on asymmetric Henry reactions.

Table 1: Performance of Chiral Guanidine Catalysts in the Henry Reaction

| Aldehyde | Nitroalkane | Catalyst | Yield (%) | anti:syn | ee (anti) (%) | ee (syn) (%) | Reference |

|---|---|---|---|---|---|---|---|

| PhCHO | Nitroethane | Guanidine 6 | 72 | 79:21 | 78 | 87 | [3] |

| 4-NO₂C₆H₄CHO | Nitroethane | Guanidine 6 | 56 | 76:24 | 81 | 89 | [3] |

| 2-NaphthylCHO | Nitroethane | Guanidine 6 | 75 | 94:6 | 69 | 74 | [3] |

| c-C₆H₁₁CHO | Nitroethane | Guanidine 6 | 81 | 80:20 | 58 | 57 | [3] |

| n-PrCHO | Nitroethane | Guanidine 6 | 66 | 87:13 | 56 | 10 |[3] |

Table 2: Enantioselective Henry Reaction of Aldehydes with Nitromethane Catalyzed by a Chiral Diamine-Cu(OAc)₂ Complex

| Aldehyde | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 95 | 92 | [4] |

| 4-Chlorobenzaldehyde | 96 | 93 | [4] |

| 4-Methoxybenzaldehyde | 94 | 91 | [4] |

| 2-Naphthaldehyde | 98 | 95 | [4] |

| 3-Phenylpropanal | 85 | 88 |[4] |

Biological Activity and Signaling Pathways

While the synthetic utility of nitro alcohols is well-established, their direct role in modulating specific signaling pathways is an area of ongoing research. Many nitro-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[5] The biological activity is often attributed to the nitro group, which can be reduced in vivo to generate reactive nitrogen species that can interact with cellular macromolecules.[5]

A specific example of a therapeutic application involving a nitro alcohol is in corneoscleral cross-linking.[6] In this context, aliphatic β-nitro alcohols function as formaldehyde and nitrite donors under physiological conditions.[6] This process is initiated by a retro-Henry reaction.[6] The released formaldehyde then induces cross-linking of collagenous tissue.[6]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Signaling Pathway

Caption: Mechanism of nitro alcohol-induced corneoscleral cross-linking.

Experimental Workflow

Caption: General experimental workflow for the synthesis of nitro alcohols.

Logical Relationship

Caption: Synthetic utility of β-nitro alcohols.

References

- 1. svedbergopen.com [svedbergopen.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-Nitro-1-propanol Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitro-1-propanol, a valuable building block in organic chemistry. The core of this process is the Henry reaction, a classic carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides representative experimental protocols, and summarizes key quantitative data.

Core Reaction: The Henry (Nitroaldol) Reaction

The formation of this compound is achieved through the Henry reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2][3][4] In this specific synthesis, nitroethane reacts with formaldehyde to yield the target β-nitro alcohol, this compound.[5]

The reaction is initiated by a base, which deprotonates the α-carbon of the nitroalkane, forming a resonance-stabilized nitronate anion.[2][6][7] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields the final β-nitro alcohol product.[2][4][6][8] All steps in the Henry reaction are reversible.[2]

The versatility of the β-nitro alcohol products makes the Henry reaction a valuable tool in organic synthesis. These products can be readily converted into other useful intermediates, such as β-amino alcohols through reduction of the nitro group, or nitroalkenes via dehydration.[2][8]

Reaction Mechanism Pathway

The following diagram illustrates the step-by-step mechanism for the base-catalyzed formation of this compound.

Experimental Protocols & Data

While a single, standardized protocol for this compound is not universally cited, the synthesis generally follows the well-established procedures for Henry reactions. The following sections provide a detailed, representative methodology adapted from protocols for structurally similar compounds.[1][9][10]

Materials and Reagents

-

Nitroethane

-

Formaldehyde (typically as a 37% aqueous solution, formalin, or as paraformaldehyde)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide, potassium carbonate, calcium oxide)[1][5][10]

-

Acid for neutralization (e.g., hydrochloric acid, stearic acid, or CO2 gas)[1][5][10]

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[1]

-

Drying agent (e.g., anhydrous sodium sulfate)[1]

Detailed Methodology

-

Reaction Setup : A mixture of nitroethane (1.0 equivalent), 37% formaldehyde solution (1.0 equivalent), and methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to maintain a temperature of approximately 25°C.[5]

-

Catalyst Addition : A suspension of a basic catalyst, such as calcium oxide in water, is prepared separately.[5] This catalyst solution is then added slowly to the nitroethane-formaldehyde mixture while vigorously stirring. The temperature should be carefully monitored and maintained.

-

Reaction Monitoring : The reaction mixture is agitated for a period ranging from 15 minutes to several hours.[1][5] The progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Neutralization : Upon completion, the reaction is quenched by neutralizing the mixture with a dilute acid (e.g., gassing with CO2 or adding 1M HCl) until it reaches a slightly acidic pH (e.g., pH 4.3).[5][9][10] This step is crucial to protonate the alkoxide and neutralize the base catalyst.

-

Extraction and Purification : The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate.[1] The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]

-

Final Purification : The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.[1][11]

Experimental Workflow Diagram

The logical flow from starting materials to the purified product is outlined below.

Quantitative Data Summary

Quantitative data for the specific synthesis of this compound is sparse in the surveyed literature. However, data from analogous Henry reactions provide valuable benchmarks for reaction conditions and expected outcomes.

| Parameter | Value / Condition | Source / Reactants |

| Molar Ratio | ~1:1 | 2-Nitropropane : Formaldehyde[9][10] |

| Catalyst | Inorganic Base (e.g., NaOH, CaO) | General Henry Reactions[1][5][9] |

| Catalyst Loading | 1 to 10 milliequivalents per mole of nitroalkane | 2-Nitropropane + Formaldehyde[9][10] |

| Temperature | 25°C to 58°C | General / 2-Nitropropane + Formaldehyde[5][9][10] |

| Reaction Time | 15 minutes to several hours | General Henry Reactions[1][5] |

| pH Range | Maintained between 7 and 11 during reaction | 2-Nitropropane + Formaldehyde[9][10] |

| Neutralization pH | ~4.3 | 2-Nitropropane + Formaldehyde[9][10] |

| Yield | 70-75% (for related synthesis) | Nitroethane + Formalin[11] |

Physicochemical and Spectroscopic Data

Proper characterization of the final product is essential for confirming its identity and purity.

| Property | Data |

| Molecular Formula | C₃H₇NO₃[12] |

| Molecular Weight | 105.09 g/mol [12][13] |

| Appearance | Liquid[13] |

| Boiling Point | 72-74 °C @ 1 mmHg[13] |

| Density | 1.185 g/mL at 25 °C[13] |

| Refractive Index | n20/D 1.439[13] |

| ¹H NMR | Predicted peaks corresponding to CH₃, CH(NO₂), CH₂OH, and OH protons. |

| ¹³C NMR | Predicted peaks for the three distinct carbon environments. |

| IR Spectroscopy | Expected strong absorbances around 3400 cm⁻¹ (O-H stretch, broad), 1550 cm⁻¹ (asymmetric NO₂ stretch), and 1375 cm⁻¹ (symmetric NO₂ stretch).[1] |

| Mass Spectrometry | Molecular Ion Peak (M+) at m/z = 105.04. |

References

- 1. benchchem.com [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. benchchem.com [benchchem.com]

- 10. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound = 95 2902-96-7 [sigmaaldrich.com]

A Technical Guide to 2-Nitro-1-propanol: Nomenclature, Properties, and Synthesis

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on 2-nitro-1-propanol. It covers its formal nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure CH₃CH(NO₂)CH₂OH is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The hydroxyl group (-OH) takes precedence, defining the parent alkane as "propan-1-ol". The nitro group (-NO₂) is treated as a substituent on the second carbon atom.

IUPAC Name: 2-nitropropan-1-ol[1][2][3][4]

The compound is also known by several synonyms in scientific literature and chemical catalogs. These include:

Physicochemical Data

Quantitative data for this compound are summarized in the table below, providing key physical and chemical properties essential for laboratory and development work.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 2902-96-7 | [1][3][4] |

| Molecular Formula | C₃H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 105.09 g/mol | [1][2][3] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 72-74 °C / 1 mmHg | [2][6] |

| Density | 1.185 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.439 | [2][6] |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [2][6][7] |

Experimental Protocols: Synthesis via Henry Reaction

This compound is commonly synthesized through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (nitroethane) and an aldehyde (formaldehyde).[2][8]

Reaction: Nitroethane + Formaldehyde → this compound

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of a basic catalyst, such as 33g of calcium oxide in 800 mL of water.[9] Alternative catalysts include potassium carbonate.[9]

-

Reactant Addition: Prepare a mixture of nitroethane (75 g) and 37% formaldehyde (75 mL), with a small amount of methanol (30 mL) as a co-solvent.[9] Add this mixture slowly to the catalyst suspension.

-

Temperature Control: Maintain the reaction temperature at approximately 25 °C throughout the addition using a water bath to manage the exothermic reaction.[9]

-

Reaction Time: After the addition is complete, agitate the reaction mixture vigorously for approximately 15-30 minutes to ensure the reaction proceeds to completion.[9]

-

Workup and Neutralization: Upon completion, the reaction mixture can be neutralized. One method involves passing CO₂ gas through the solution to precipitate the calcium catalyst as calcium carbonate, which can be filtered off.[9]

-

Purification: The volatile components are removed from the resulting filtrate using a rotary evaporator.[6] The crude product can be further purified by vacuum distillation.[10]

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Henry reaction for the synthesis of this compound.

Caption: Logical workflow for the base-catalyzed Henry reaction synthesis of this compound.

References

- 1. 2-Nitropropanol | C3H7NO3 | CID 92187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2902-96-7 [smolecule.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | 2902-96-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 2-Nitro-1-propanol as a Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.